molecular formula C20H19N3O2 B7558299 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B7558299
M. Wt: 333.4 g/mol
InChI Key: DWBZBMYXSSJXIW-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as PEPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEPPO is a pyrrolidinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the interaction of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with specific targets in cells. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to Aβ aggregates, which may prevent the formation of toxic Aβ oligomers and fibrils. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspases and the inhibition of cell survival pathways.
Biochemical and Physiological Effects
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of Aβ aggregation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis, its selective binding to Aβ aggregates, and its potential as a therapeutic agent for neurodegenerative diseases and cancer. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, including the optimization of its synthesis method, the identification of its specific targets in cells, and the evaluation of its safety and efficacy in animal models. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may also have potential applications in other fields, including materials science and nanotechnology.
Conclusion
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has shown potential in various scientific research applications, including as a fluorescent probe, an anticancer agent, and a therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis and its potential as a therapeutic agent. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility and potential toxicity. Future research on 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may lead to the development of novel diagnostic and therapeutic tools for various diseases.

Synthesis Methods

1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, including the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The reaction results in the formation of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with a yield of up to 90%. Other methods of synthesis include the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid followed by decarboxylation and the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-thiol in the presence of a catalyst.

Scientific Research Applications

1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, a potential anticancer agent, and a potential therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

1-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-18-13-17(14-23(18)12-11-15-7-3-1-4-8-15)20-21-19(22-25-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBZBMYXSSJXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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